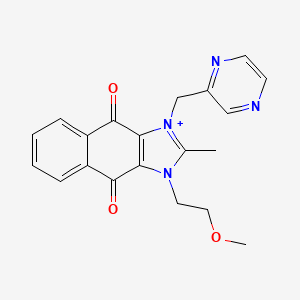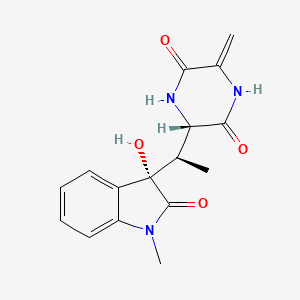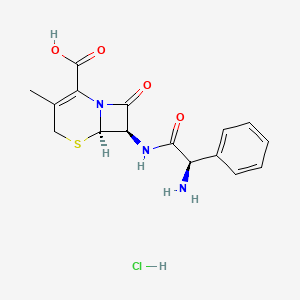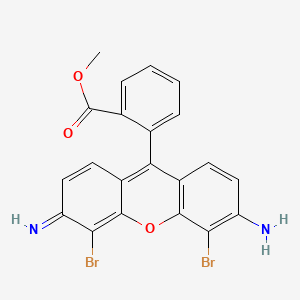
methyl 2-(3-amino-4,5-dibromo-6-iminoxanthen-9-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TH-9402 free base: is a small molecule compound known for its investigational use in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TH-9402 free base involves the bromination of rhodamine derivatives. The process typically includes the following steps:
Starting Material: The synthesis begins with rhodamine 123.
Bromination: The rhodamine 123 is subjected to bromination using bromine or a bromine source in an appropriate solvent.
Purification: The resulting dibrominated product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of TH-9402 free base would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: TH-9402 free base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The dibromo groups in TH-9402 free base can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products.
Scientific Research Applications
Chemistry: TH-9402 free base is used as a photosensitizer in photodynamic therapy. It has been studied for its ability to generate reactive oxygen species upon light activation, which can be used to target and destroy cancer cells .
Biology: In biological research, TH-9402 free base is used to study cellular processes and mechanisms. Its fluorescent properties make it useful in imaging and tracking cellular components.
Medicine: It has shown promise in eradicating multiple myeloma and breast cancer cell lines while sparing normal pluripotential blood stem cells .
Industry: TH-9402 free base can be used in the development of diagnostic tools and therapeutic agents. Its unique properties make it valuable in various industrial applications, including the production of fluorescent dyes and imaging agents.
Mechanism of Action
The mechanism of action of TH-9402 free base involves its role as a photosensitizer. Upon activation by light, the compound generates reactive oxygen species, which can induce cell death in targeted cells. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive species that cause oxidative damage to cellular components .
Comparison with Similar Compounds
Rhodamine 123: A parent compound of TH-9402 free base, used in similar applications but without the dibromo modifications.
Rhodamine B: Another rhodamine derivative with different functional groups and applications.
Fluorescein: A fluorescent dye with similar applications in imaging and diagnostics.
Uniqueness: TH-9402 free base is unique due to its dibromo modifications, which enhance its photodynamic properties and make it more effective as a photosensitizer. This modification allows for better targeting and destruction of cancer cells while minimizing damage to normal cells .
Properties
CAS No. |
1373958-68-9 |
|---|---|
Molecular Formula |
C21H14Br2N2O3 |
Molecular Weight |
502.2 g/mol |
IUPAC Name |
methyl 2-(3-amino-4,5-dibromo-6-iminoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C21H14Br2N2O3/c1-27-21(26)11-5-3-2-4-10(11)16-12-6-8-14(24)17(22)19(12)28-20-13(16)7-9-15(25)18(20)23/h2-9,24H,25H2,1H3 |
InChI Key |
QDBPSMVYZMGGGG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4Br)N)Br |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4Br)N)Br |
Synonyms |
4,5-dibromorhodamine methyl ester diBr-Rh-ME |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


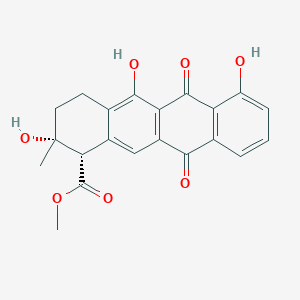
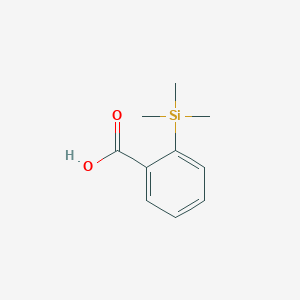
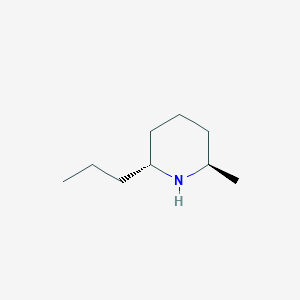
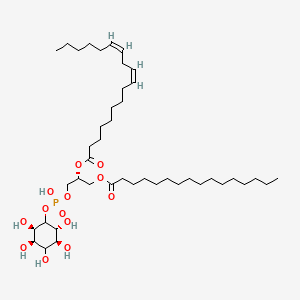
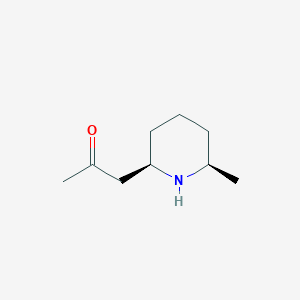
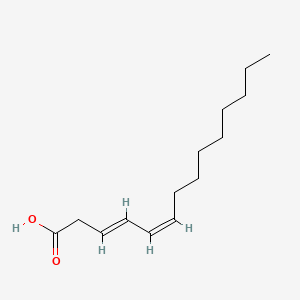
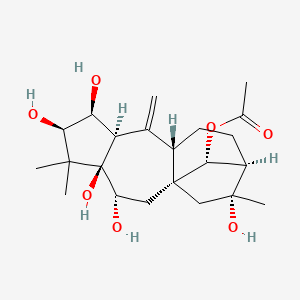


![[(1R,3R,4R,4aS,5'E,8aS)-3,4a,8,8-tetramethyl-5'-(2-oxoethylidene)spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxolane]-1-yl] acetate](/img/structure/B1243747.png)

